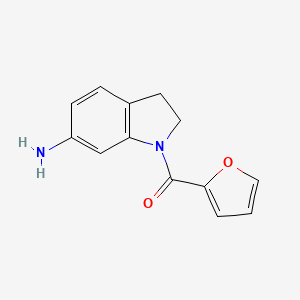

1-(2-Furoyl)indolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKLDMOPXVDJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 2 Furoyl Indolin 6 Amine

Precursor Synthesis and Functionalization for Indoline (B122111) and Furan (B31954) Moieties

The assembly of 1-(2-furoyl)indolin-6-amine is contingent upon the efficient preparation of its core building blocks: a suitably functionalized indoline and an activated furan-2-carboxylic acid derivative.

Synthesis of Substituted Indolines

The indoline scaffold is a prominent structural motif in many biologically active compounds. Its synthesis can be achieved through various methods, often involving the reduction of a corresponding indole (B1671886) or the cyclization of a substituted aniline (B41778) derivative. For the specific precursor, 6-aminoindoline, a common route involves the reduction of 6-nitroindole. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, which can simultaneously reduce the indole double bond and the nitro group.

Alternative modern approaches to substituted indolines include photocatalyzed reactions. For instance, a metal-free procedure has been developed for a photocatalyzed remote alkyl radical generation and cyclization to prepare a range of substituted indolines, demonstrating high functional group tolerance. nih.govacs.org Transition-metal-catalyzed methods, such as palladium-catalyzed radical cyclizations, also provide a pathway to substituted indolines. acs.org The synthesis of a 6-bromoindoline, which can be subsequently converted to 6-aminoindoline through methods like Buchwald-Hartwig amination, represents another viable synthetic strategy. mdpi.com

Synthesis of Furoyl Chlorides and Related Furan Precursors

The furan moiety is introduced as an activated acyl derivative, most commonly 2-furoyl chloride. This acyl chloride is a key intermediate in the synthesis of various pharmaceuticals. wikipedia.orgguidechem.com The preparation of 2-furoyl chloride is typically achieved by treating 2-furoic acid with a chlorinating agent.

Common methods for this conversion include:

Thionyl Chloride Method : Refluxing 2-furoic acid with an excess of thionyl chloride (SOCl₂) is a classic and effective method. wikipedia.orgguidechem.com This reaction produces gaseous by-products (SO₂ and HCl), which can simplify purification.

Phosgene (B1210022) Method : Another industrial-scale method involves the reaction of 2-furoic acid with phosgene (COCl₂). guidechem.comchemicalbook.comgoogle.com This reaction can be catalyzed by N,N-dimethylformamide (DMF) and may use 2-furoyl chloride itself as a solvent, which avoids the introduction of other solvents and facilitates product purification. chemicalbook.comgoogle.comgoogle.com

Oxalyl Chloride Method : Oxalyl chloride is another reagent used for converting carboxylic acids to acyl chlorides under mild conditions, often in aprotic solvents like dichloromethane (B109758) (DCM). fishersci.co.uk

The table below summarizes various reported methods for the synthesis of 2-furoyl chloride.

| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

| Thionyl Chloride | - | Excess Reagent | Reflux | Good | wikipedia.orgguidechem.com |

| Phosgene | N,N-Dimethylformamide (DMF) | 2-Furoyl Chloride | 40-100 °C | 91.2% | google.com |

| Phosphorus Trichloride | - | Inert Solvent | - | - | guidechem.com |

Amidation Reactions for the Formation of the this compound Scaffold

The crucial step in assembling the target molecule is the formation of the amide bond between the nitrogen atom of the indoline ring and the carbonyl carbon of the furoyl group. This can be achieved through direct acylation or with the assistance of coupling reagents.

Direct Amidation Protocols

Direct amidation, often known as the Schotten-Baumann reaction, involves the acylation of an amine with an acyl chloride. fishersci.co.uk In this context, 6-aminoindoline is treated with 2-furoyl chloride. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or below. A base, such as a tertiary amine (e.g., triethylamine (B128534), DIEA) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) by-product and drive the reaction to completion. fishersci.co.uk This method is straightforward and often provides high yields of the desired amide.

Coupling Reagent-Mediated Syntheses

An alternative to using an acyl chloride is the direct coupling of furan-2-carboxylic acid with 6-aminoindoline, facilitated by a coupling reagent. This approach avoids the separate step of preparing the acyl chloride. Amide coupling reagents work by activating the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine. fishersci.co.ukluxembourg-bio.com

A vast array of coupling reagents has been developed, particularly stemming from peptide synthesis research. luxembourg-bio.comresearchgate.net These can be broadly categorized as:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com

Phosphonium (B103445) Salts : Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate active esters that are highly reactive towards amines.

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high efficiency and low rates of racemization in chiral systems. luxembourg-bio.com

Other Reagents : More recent developments include ynamides, which serve as racemization-free coupling reagents, and phosphonitrilic chloride trimer (PNT), which has been shown to be an efficient activating agent for amidation. researchgate.netacs.orgiajpr.com

The choice of reagent and reaction conditions depends on the specific substrates and desired purity of the final product.

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms highly reactive phosphonium esters |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Forms active OBt or OAt esters |

| Ynamides | MYTsA, MYMsA | Forms α-acyloxyenamide active esters |

Derivatization and Chemical Modifications of this compound

The structure of this compound possesses several reactive sites that allow for further chemical modification to generate a library of related compounds. The primary sites for derivatization are the free amino group at the 6-position, the aromatic benzene (B151609) ring of the indoline core, and the furan ring.

Modifications at the 6-Amino Group : The primary amine is a versatile functional handle. It can undergo a wide range of reactions, including:

N-Alkylation and N-Acylation : Reaction with alkyl halides or acyl chlorides/anhydrides to produce secondary or tertiary amines and bis-amides, respectively.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization : Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Cross-Coupling Reactions : Participation as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides.

Modifications of the Indoline Ring : The benzene portion of the indoline scaffold can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating amino group and the electron-withdrawing amide) will influence the position of substitution.

Modifications of the Furan Ring : The furan ring, while aromatic, can participate in reactions such as electrophilic substitution. The amide carbonyl group attached to the C2 position is deactivating, which would direct incoming electrophiles to the C4 or C5 positions. The furan ring can also act as a diene in Diels-Alder reactions under appropriate conditions.

These potential transformations highlight the utility of this compound as a scaffold for developing a diverse range of more complex molecules.

Modifications at the Indoline Nitrogen (N1)

The nitrogen atom of the indoline ring (N1) in this compound is part of an amide functionality, which generally reduces its nucleophilicity compared to a free indoline. However, deprotonation with a suitable base can generate an amidate anion, which can then react with various electrophiles.

N-Alkylation and N-Arylation: While direct N-alkylation of the N-furoyl-substituted indoline nitrogen is challenging due to its decreased nucleophilicity, it can be achieved under specific conditions. Reactions typically require a strong base to deprotonate the nitrogen, followed by treatment with an alkylating or arylating agent. For instance, N-arylation of related indole systems has been successfully accomplished using copper or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods could potentially be adapted for the N-arylation of the deprotonated this compound.

Table 1: Potential N1-Modification Reactions of this compound Scaffold

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | 1. Strong base (e.g., NaH, KHMDS) 2. Alkyl halide (R-X) | 1-(2-Furoyl)-1-alkylindolin-6-amine |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | 1-(2-Furoyl)-1-arylindolin-6-amine |

It is important to note that the presence of the free amino group at the C6 position might compete in these reactions, necessitating a protection strategy for the C6-amine to achieve selective modification at N1.

Modifications at the Indoline Amine (C6)

The primary aromatic amine at the C6 position is a versatile functional group that can undergo a wide range of chemical transformations, including acylation, sulfonylation, and alkylation.

N-Acylation: The C6-amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives. The chemoselectivity of this reaction is generally high, as the C6-amino group is significantly more nucleophilic than the N1-amide nitrogen.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine yields sulfonamide derivatives. This transformation is a common strategy in medicinal chemistry to introduce the sulfonyl moiety.

N-Alkylation: Direct N-alkylation of the C6-amino group can be achieved using alkyl halides. However, this reaction is often prone to overalkylation, leading to a mixture of mono- and dialkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for the synthesis of mono-alkylated products.

Table 2: Representative C6-Amine Modification Reactions

| Reaction Type | Reagents and Conditions | Product Structure |

| N-Acylation | RCOCl, Base (e.g., Pyridine) | 1-(2-Furoyl)-6-(acylamino)indoline |

| N-Sulfonylation | RSO₂Cl, Base (e.g., Triethylamine) | 1-(2-Furoyl)-6-(sulfonylamino)indoline |

| Reductive Amination | RCHO, NaBH₃CN | 1-(2-Furoyl)-6-(alkylamino)indoline |

Transformations on the Furan Ring

The furan ring in this compound is susceptible to various transformations, including electrophilic substitution and cycloaddition reactions. The 2-carbonyl group acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and influences the regioselectivity of such reactions.

Electrophilic Aromatic Substitution: Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C5 position. However, the presence of the electron-withdrawing carbonyl group at the C2 position deactivates the ring, making these reactions more challenging. When substitution does occur, it is directed to the C5 position.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions. The electron-withdrawing nature of the 2-furoyl group can enhance the dienophilic character of the furan ring in inverse-electron-demand Diels-Alder reactions. Conversely, it can participate as a diene with strong dienophiles, although the reaction might require harsh conditions.

Ring Opening and Rearrangement: Furan rings can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or oxidizing agents. These transformations can lead to the formation of acyclic dicarbonyl compounds or other heterocyclic systems.

Introduction of Spirocyclic Systems

The indoline scaffold of this compound can be utilized for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The C2 and C3 positions of the indoline ring are the most common sites for the introduction of a spiro center.

One of the most prevalent methods for the synthesis of spiro-indolines involves the use of isatin-derived precursors. For instance, a plausible strategy could involve the conversion of a related 6-aminoindolin-2-one (B116108) (a derivative of isatin) to an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to generate a spiro-pyrrolidine ring at the C3 position. ccspublishing.org.cniaea.org

Another approach involves the intramolecular cyclization of a suitably functionalized indoline derivative. For example, an N1-substituted indoline with a reactive side chain could undergo an intramolecular reaction to form a spirocycle at the C2 position.

Table 3: Potential Strategies for Spirocycle Formation

| Approach | Key Intermediate | Reaction Type | Resulting Spiro-System |

| 1,3-Dipolar Cycloaddition | Azomethine ylide from a 6-aminoindolin-2-one derivative | Cycloaddition | Spiro[indoline-3,2'-pyrrolidine] |

| Intramolecular Cyclization | N1-functionalized indoline | Intramolecular nucleophilic attack or radical cyclization | Spirocycle at C2 or C3 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve efficiency. The synthesis of this compound and its derivatives can benefit from such approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. tandfonline.comnih.gov The amide bond formation between 6-aminoindoline and 2-furoyl chloride, a key step in the synthesis of the target molecule, could potentially be accelerated under microwave irradiation.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates. Ultrasound has been successfully used for the acylation of amines with acyl chlorides. tandfonline.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a solid-state reaction, can significantly reduce waste and simplify purification. The synthesis of N-acylindoles has been reported under solvent-free conditions, often in combination with microwave irradiation. organic-chemistry.org

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or bio-based solvents like Cyrene™ can be a greener alternative to traditional volatile organic compounds. rsc.org

Catalytic Approaches: The use of catalysts, especially reusable heterogeneous catalysts, can improve the atom economy and reduce waste. For instance, palladium-catalyzed C-H activation has been explored for the "green" synthesis of indoles and indolines. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its subsequent derivatization can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Spectrometric Characterization of 1 2 Furoyl Indolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the electronic environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For 1-(2-Furoyl)indolin-6-amine, the ¹H NMR spectrum can be predicted by analyzing its distinct structural components: the 6-aminoindoline core and the 2-furoyl group.

Indoline (B122111) Protons: The indoline ring contains both aliphatic and aromatic protons. The two methylene (B1212753) groups (-CH₂-) of the five-membered ring typically appear as triplets. The protons at C3 (adjacent to the nitrogen) are expected around 3.2-3.4 ppm, while the protons at C4 (benzylic) are expected around 4.1-4.3 ppm. chemicalbook.com

Aromatic Protons (Indoline): The benzene (B151609) ring of the indoline moiety features three protons. The presence of the amino group (-NH₂) at position 6 and the fused heterocyclic ring significantly influences their chemical shifts. The proton ortho to the amino group (H7) would appear most upfield, while the others (H4, H5) would be in the aromatic region, likely between 6.5 and 7.5 ppm. The -NH₂ protons themselves would appear as a broad singlet.

Furoyl Protons: The furan (B31954) ring of the 2-furoyl group has three protons. These protons are in a distinct electronic environment and typically exhibit characteristic coupling patterns. The proton at position 5' (H-5') is adjacent to the oxygen and often appears most downfield (around 7.5-7.7 ppm). The proton at position 3' (H-3') is adjacent to the carbonyl group and would appear around 7.2-7.3 ppm. The proton at position 4' (H-4') would be expected around 6.5-6.6 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indoline-H3 | 3.2 - 3.4 | t |

| Indoline-H4 | 4.1 - 4.3 | t |

| Indoline-NH₂ | 3.5 - 4.5 | br s |

| Indoline-H5 | 6.6 - 6.8 | dd |

| Indoline-H7 | 6.5 - 6.7 | d |

| Indoline-H4 | 7.0 - 7.2 | d |

| Furan-H3' | 7.2 - 7.3 | dd |

| Furan-H4' | 6.5 - 6.6 | dd |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. 't' = triplet, 'br s' = broad singlet, 'dd' = doublet of doublets, 'd' = doublet.

13C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom gives a distinct signal, and its chemical shift reveals its hybridization and electronic environment.

Indoline Carbons: The aliphatic carbons (C2, C3) of the indoline ring are expected in the upfield region of the spectrum (25-55 ppm). The aromatic carbons (C3a, C4, C5, C6, C7, C7a) will resonate in the 110-150 ppm range. The carbon bearing the amino group (C6) will be shifted due to the electron-donating effect of nitrogen.

Furoyl Carbons: The carbonyl carbon (C=O) of the amide is the most deshielded and will appear significantly downfield, typically in the range of 160-170 ppm. jst.go.jp The carbons of the furan ring will appear in the aromatic region, with the carbon attached to the carbonyl (C2') and the carbon adjacent to the oxygen (C5') having distinct chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indoline-C3 | ~28 |

| Indoline-C2 | ~50 |

| Indoline-C7 | ~105 |

| Indoline-C5 | ~110 |

| Indoline-C4 | ~125 |

| Indoline-C7a | ~130 |

| Indoline-C3a | ~140 |

| Indoline-C6 | ~145 |

| Furan-C4' | ~112 |

| Furan-C3' | ~118 |

| Furan-C5' | ~147 |

| Furan-C2' | ~148 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which nuclei are related to each other through bonds or through space. creative-biostructure.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). creative-biostructure.com For this compound, COSY would show correlations between the H3 and H4 protons of the indoline ring. It would also reveal the coupling network among the three furan protons (H3', H4', H5') and the aromatic protons on the indoline ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. libretexts.org It is invaluable for definitively assigning carbon signals. For instance, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~28 ppm, confirming the C3-H3 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. libretexts.org It is crucial for establishing connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include the correlation from the furoyl carbonyl carbon to the H3' and H4' protons of the furan ring and to the H2 protons of the indoline ring, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show through-space correlations between the furoyl protons and the protons on the indoline ring, providing insight into the rotational conformation around the N-C(O) bond.

Chiral NMR Spectroscopy for Enantiopurity Assessment of Amine Precursors

While this compound itself is achiral, many of its derivatives and precursors can be chiral, particularly substituted indolines. chinesechemsoc.org Asymmetric synthesis of chiral indoline derivatives is an active area of research. researchgate.netacs.orgnih.gov Chiral NMR spectroscopy is a critical technique for determining the enantiomeric excess (ee) of these chiral molecules. This is often achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, causing their NMR signals (typically ¹H or ¹⁹F) to be resolved into two separate sets of peaks. The integration of these peaks allows for the direct calculation of the enantiomeric ratio. mdpi.com For instance, in the synthesis of a chiral indoline precursor, chiral NMR would be essential to validate the effectiveness of the asymmetric catalyst or chiral auxiliary used. chinesechemsoc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. masterorganicchemistry.com

The FT-IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. The secondary amine within the indoline ring, being part of an amide, does not have an N-H bond.

C=O Stretching: The most intense and prominent peak in the spectrum will be from the amide carbonyl (C=O) stretch. This band is expected to appear in the range of 1630-1680 cm⁻¹, a characteristic region for amides. jst.go.jpmasterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups of the indoline ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C and C-N Stretching: Aromatic C=C double bond stretching vibrations from both the benzene and furan rings will produce several peaks in the 1450-1600 cm⁻¹ region. libretexts.org The C-N stretching of the amine and amide groups will appear in the 1250-1360 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic (Furan, Benzene) | 3030 - 3150 | Weak to Medium |

| C-H Stretch | Aliphatic (Indoline CH₂) | 2850 - 2960 | Medium |

| C=O Stretch | Amide | 1630 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |

Computational and Theoretical Investigations into the Structure and Reactivity of 1 2 Furoyl Indolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 1-(2-Furoyl)indolin-6-amine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net This process finds the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's chemical behavior, can also be elucidated. DFT calculations would map the electron density distribution, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C-N (indoline) | ~1.47 Å | |

| Bond Angle | O=C-N | ~121° |

| C-N-C (amide) | ~125° | |

| Dihedral Angle | Furoyl-Indoline | Variable (dependent on conformation) |

Note: These are representative values based on similar structures and would be precisely determined by actual DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy, though at a greater computational expense. researchgate.net

For this compound, ab initio calculations would be used to refine the understanding of its electronic properties. These methods can provide more accurate predictions of ionization potential, electron affinity, and dipole moments. Comparing the results from different ab initio methods with DFT can validate the computational approach and provide a more robust understanding of the molecule's electronic character. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

For this compound, FMO analysis would identify the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich portions of the molecule, such as the amine-substituted indoline (B122111) ring, while the LUMO would likely be centered on the electron-withdrawing furoyl group. researchgate.net This distribution is fundamental to predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

Note: These energy ranges are illustrative and would be quantified by specific quantum chemical calculations.

Molecular Modeling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

This compound has several rotatable bonds, particularly the bond connecting the furoyl group to the indoline nitrogen. This allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net

By systematically rotating key bonds and calculating the potential energy at each step, an energy landscape can be generated. This map reveals the low-energy, and therefore most populated, conformations. The global minimum on this landscape corresponds to the most stable structure of the molecule. Understanding the accessible conformations is vital as the biological activity of a molecule can be highly dependent on its shape.

Molecular Dynamics (MD) simulations provide a "movie" of molecular motion over time by solving Newton's equations of motion for the atoms in the molecule. dovepress.com These simulations can be used to study the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. nih.govnih.gov

MD simulations would reveal how the molecule flexes, bends, and rotates at a given temperature. This provides a more realistic picture of its behavior than static models. Key properties that can be analyzed from MD simulations include the stability of different conformations over time, the nature of intramolecular hydrogen bonds, and how the molecule interacts with surrounding solvent molecules. For instance, simulations could show whether the furoyl group rotates freely or is locked into a preferred orientation due to interactions with the indoline ring. upstate.edu

Mechanistic Computational Studies

Computational chemistry offers a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By employing quantum mechanical calculations, researchers can model the energetic landscapes of potential reaction pathways, providing insights that are often difficult to obtain through experimental means alone. Such studies are pivotal in understanding the synthesis of this compound and its subsequent reactions.

Transition State Characterization for Synthetic Pathways

A crucial aspect of mechanistic computational studies is the identification and characterization of transition states. For the synthesis of this compound, a key step is the acylation of indolin-6-amine (B187345) with a furoyl derivative, such as 2-furoyl chloride. Density Functional Theory (DFT) calculations are a common method to model this process.

Theoretical investigations would typically model the nucleophilic attack of the indoline nitrogen onto the carbonyl carbon of the 2-furoyl chloride. This would involve locating the transition state structure for this step. The geometry of this transition state would reveal the precise arrangement of atoms as the new N-C bond is formed and the C-Cl bond is broken. Key parameters such as the forming bond length (N-C) and the breaking bond length (C-Cl) are determined.

Furthermore, frequency calculations are performed on the optimized transition state geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

A hypothetical study might compare the activation energies for the acylation at the exocyclic amine (position 6) versus the indoline nitrogen. Such a comparison would help to explain the observed regioselectivity of the reaction.

Table 1: Hypothetical Calculated Activation Barriers for the Acylation of Indolin-6-amine with 2-Furoyl Chloride

| Reaction Site | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Indoline Nitrogen | 12.5 | -350 |

| Exocyclic Amine | 18.2 | -410 |

This is a hypothetical data table created for illustrative purposes.

Reaction Coordinate Analysis

Following the characterization of the transition state, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the minimum energy path connecting the reactants, the transition state, and the products. The IRC plot provides a detailed view of the energy profile of the reaction, showing how the energy of the system changes as the reaction progresses.

For the formation of this compound, the reaction coordinate would trace the approach of the indolin-6-amine to the 2-furoyl chloride, the formation of the tetrahedral intermediate, the transition state for the departure of the chloride ion, and finally the formation of the stable amide product. This analysis can reveal the presence of any intermediates along the reaction pathway and the energy barriers between them.

Predictive Models for Structure-Reactivity Relationships

Computational chemistry also allows for the development of predictive models that correlate the structure of a molecule with its reactivity. For a molecule like this compound, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed. nih.gov These models use calculated molecular descriptors to predict various properties, such as reactivity in a particular reaction or even biological activity.

The first step in building such a model is to calculate a range of molecular descriptors for this compound and a series of structurally related analogues. These descriptors can be electronic (e.g., partial atomic charges, dipole moment, HOMO-LUMO gap), steric (e.g., molecular volume, surface area), or topological.

For example, the calculated electrostatic potential mapped onto the electron density surface can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the exocyclic amine group and the furan (B31954) oxygen would be expected to be nucleophilic centers, while the carbonyl carbon would be an electrophilic site. The reactivity of the amine group at position 6 would be influenced by the electron-donating or -withdrawing nature of the furoyl group.

By creating a dataset of these descriptors for a series of related compounds and their experimentally determined reactivities, statistical methods can be used to build a predictive model. Such a model could then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding future synthetic efforts.

Table 2: Hypothetical Calculated Electronic Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N (amine) | -0.45 |

| Mulliken Charge on C (carbonyl) | +0.52 |

This is a hypothetical data table created for illustrative purposes.

Structure Activity Relationship Sar Studies on 1 2 Furoyl Indolin 6 Amine Analogues

Design Principles for SAR Investigations of Indoline-Furan Amides

The design of SAR studies for indoline-furan amides is guided by established principles aimed at systematically modifying the lead compound, 1-(2-furoyl)indolin-6-amine, to probe its interaction landscape. The core strategy involves the analog approach, where specific parts of the molecule are altered to observe the resulting changes in its properties. researchgate.net Key design principles include:

Scaffold Hopping and Simplification: Exploring variations of the core structure, such as replacing the indoline (B122111) or furan (B31954) with other heterocycles, to determine the essential elements required for desired interactions. nih.gov

Systematic Substituent Modification: Introducing a variety of functional groups at different positions on both the indoline and furan rings. This helps to map out the electronic and steric requirements for activity. Substituents are often chosen to cover a range of properties (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact, lipophilic vs. hydrophilic). youtube.com

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties (isosteres) to probe the importance of specific atoms or functionalities. sci-hub.se For example, replacing a benzene (B151609) ring with a thiophene (B33073) ring is a classic bioisosteric modification. sci-hub.se

Conformational Constraint or Flexibilization: Modifying the structure to either lock it into a specific conformation or increase its rotational freedom. This helps to understand the bioactive conformation and its interaction with molecular targets.

These investigations often begin with the synthesis of a library of analogues where each modification can be linked to an observable change in chemical or biological properties. nih.gov

Positional and Substituent Effects on Chemical Properties and Intermolecular Interactions

The indoline nucleus, a saturated version of the indole (B1671886) ring, offers several positions for substitution that can modulate the molecule's properties. mdpi.com The nitrogen at position 1 and the aromatic carbons, particularly positions 5 and 6, are common sites for modification.

Research on related arylfuran-indoline derivatives has shown that the indoline nitrogen can be readily acylated, forming the crucial amide bond with the furoyl moiety. mdpi.com The electronic nature of substituents on the indoline's benzene ring can influence the nucleophilicity of the ring and any appended functional groups. For instance, the synthesis of derivatives often starts with a substituted indoline, such as 5-nitroindoline, which places a powerful electron-withdrawing group on the ring. mdpi.com This group can later be reduced to an amine, providing a key hydrogen bond donor and a point for further functionalization. mdpi.com

| Position on Indoline Ring | Type of Substituent | Potential Impact on Properties |

| N-1 | Acyl group (e.g., 2-furoyl) | Forms the core amide linkage; its conformation affects overall molecular shape. |

| C-5 | Nitro (-NO₂) | Strong electron-withdrawing group; can be reduced to an amine (-NH₂) for further derivatization. mdpi.com |

| C-6 | Amine (-NH₂) | Key hydrogen bond donor; its basicity is influenced by other ring substituents. |

| Other Aromatic Positions | Halogens, Alkyl groups | Can modify lipophilicity, steric profile, and electronic distribution. researchgate.net |

This table illustrates potential modifications to the indoline ring and their general effects on molecular properties based on established chemical principles.

The furan ring is an electron-rich aromatic heterocycle where electrophilic substitution typically occurs at the C-2 and C-5 positions. ijabbr.com In this compound, the C-2 position is occupied by the carbonyl group of the amide. Therefore, the C-5 position is the most common site for introducing diversity.

The addition of aryl groups at the C-5 position of the furan ring is a key strategy in creating analogues. mdpi.com Palladium-catalyzed cross-coupling reactions are often employed to attach substituted phenyl rings. mdpi.com The nature of the substituent on this appended aryl ring can dramatically alter the molecule's electronic properties and potential for intermolecular interactions like pi-stacking or hydrogen bonding.

Many bioactive molecules contain a furan ring, and its oxygen atom can act as a hydrogen bond acceptor. utripoli.edu.lynih.gov Oxidation of the furan ring is a known metabolic pathway that can lead to reactive intermediates, a factor that is dependent on the ring's substituents. nih.gov

| Position on Furan Ring | Type of Substituent | Potential Impact on Properties |

| C-2 | Carbonyl (-C=O) | Key hydrogen bond acceptor; links to the indoline moiety. |

| C-5 | Aryl group (e.g., nitrophenyl) | Extends conjugation, provides sites for further substitution, and influences overall topology. mdpi.com |

| C-5 | Nitro (-NO₂) on an attached aryl group | Strong electron-withdrawing group; can be a precursor to an amine for creating cationic centers. mdpi.com |

| C-3, C-4 | Halogens, Alkyl groups | Modifies the electronic nature and steric bulk of the furan ring itself. |

This table shows common substitution patterns on the furan ring and their expected influence on the molecule's characteristics.

The amide bond (-CO-NH-) is a critical structural feature. It is relatively planar and can participate in hydrogen bonding, with the carbonyl oxygen acting as an acceptor and the N-H group (if present) acting as a donor. researchgate.net In the case of this compound, the amide nitrogen is part of the indoline ring and thus tertiary, lacking a hydrogen for donation. However, the carbonyl oxygen remains a potent hydrogen bond acceptor.

Modification of the amide linkage itself is less common than substitution on the flanking rings. However, replacing the amide with a thioamide (-CS-NH-) or other bioisosteres can significantly alter bond angles, electronic properties, and hydrogen-bonding capabilities. researchgate.net

Conformational Flexibility and Its Implications for Molecular Recognition

The specific conformation can be stabilized by intramolecular hydrogen bonds. researchgate.net For example, a hydrogen on the indoline ring could interact with the furan's oxygen or the amide's carbonyl oxygen. The presence of bulky substituents can restrict rotation, locking the molecule into a more limited set of conformations. Understanding the preferred low-energy conformations and the energy barriers between them is crucial for predicting how the molecule will be recognized by other molecules, such as proteins or nucleic acids.

Computational Approaches to SAR: QSAR and Pharmacophore Mapping

To rationalize and predict the effects of structural modifications, computational chemistry methods are invaluable tools in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. frontiersin.org A 3D-QSAR model, for instance, can relate the activity of molecules to their 3D properties, such as steric fields (shape) and electrostatic fields. frontiersin.org For indoline-furan amides, a QSAR model could be developed to predict a target property based on descriptors like hydrophobicity, electronic parameters, and steric factors of different substituents.

Mechanistic Organic Chemistry of Reactions Involving the 1 2 Furoyl Indolin 6 Amine Scaffold

Mechanistic Studies of Amidation Reactions

Amidation reactions are central to the synthesis and functionalization of the 1-(2-Furoyl)indolin-6-amine scaffold. This involves both the formation of the core amide bond linking the furoyl group to the indoline (B122111) nitrogen and the potential for further amidation at the pendant 6-amino group.

The primary synthesis of the scaffold itself involves the acylation of 6-aminoindoline with a 2-furoic acid derivative, typically 2-furoyl chloride. This reaction proceeds via a well-understood nucleophilic acyl substitution mechanism. The indoline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the stable amide product.

Further functionalization of the scaffold can be achieved by acylation of the 6-amino group. The direct condensation of a carboxylic acid with the amine is thermodynamically unfavorable and requires activation. researchgate.net Several mechanistic approaches can be employed:

Activated Ester/Coupling Reagent Approach: Carboxylic acids are activated using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form highly reactive intermediates. The 6-amino group then attacks this activated species, leading to the formation of a new amide bond under mild conditions.

Catalytic Amidation: Modern methods utilize catalysts to facilitate the direct amidation of carboxylic acids, avoiding stoichiometric activators. Boron-based catalysts, for example, can activate the carboxylic acid by forming an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. rsc.org Copper-catalyzed systems have also been developed for direct amide formation. beilstein-journals.orgnih.gov In these cases, kinetic studies often point to complex mechanisms involving catalyst resting states and the role of ligands in controlling the active species. nih.gov

Radical-based mechanisms have also been explored for amidation, where radical scavengers were shown to inhibit the reaction, suggesting the involvement of radical intermediates in certain catalytic cycles. beilstein-journals.org

Table 1: Plausible Amidation Reaction Mechanisms at the 6-Amino Position

| Mechanism Type | Reactants | Key Intermediate | Conditions |

|---|---|---|---|

| Nucleophilic Acyl Substitution | R-COCl, Base | Tetrahedral Intermediate | Anhydrous, often cooled |

| Carbodiimide Coupling | R-COOH, EDC, DMAP | O-Acylisourea | Room Temperature |

| Boron-Catalyzed | R-COOH, Boronic Acid Catalyst | Acyloxyboron species | Typically elevated temp. |

Exploration of Intramolecular Cyclization Pathways

The structure of this compound is rich with functionalities that could participate in intramolecular cyclization reactions to form more complex polycyclic systems.

Intramolecular Diels-Alder Furan (B31954) (IMDAF) Reaction: The furan ring is a competent diene for Diels-Alder reactions. If the 6-amino group is functionalized with a suitable dienophile (e.g., an allyl or propargyl group), an intramolecular [4+2] cycloaddition could occur. researchgate.net This reaction would proceed through a concerted mechanism, forming a bridged, polycyclic structure. The reaction is often thermal or Lewis-acid catalyzed, and the stereochemical outcome would be dictated by the geometry of the transition state.

Pictet-Spengler Type Reactions: The indoline core, particularly the benzene (B151609) ring, is electron-rich and can undergo electrophilic aromatic substitution. If the 6-amino group is converted into an imine by reaction with an aldehyde or ketone, an intramolecular cyclization onto the C7 position of the indoline ring could be initiated by an acid catalyst. This would form a new six-membered ring, leading to a tetracyclic system analogous to those found in various alkaloids.

Nucleophilic Attack on the Furan Ring: The 6-amino group could, under specific conditions, act as a nucleophile to attack the furan ring, particularly if the furan is activated. This type of cyclization, while less common, could potentially be promoted by transition metal catalysts, leading to the formation of a new fused ring system.

Cyclization via Nitro-Reduction: In a hypothetical derivative where a nitro group is placed ortho to the 6-amino group (on the indoline ring), reductive cyclization could be achieved. Reduction of the nitro group to a hydroxylamine (B1172632) would be followed by rapid intramolecular cyclization onto the adjacent amine, a strategy used in the design of bioreductive prodrugs. nih.gov

Investigation of Nucleophilic and Electrophilic Reactivity

The scaffold possesses distinct sites for both nucleophilic and electrophilic attack, defining its reactivity profile.

Nucleophilic Sites:

6-Amino Group: The primary aromatic amine at the C6 position is the most prominent nucleophilic center. It can readily react with a wide range of electrophiles, including alkyl halides (N-alkylation), acyl chlorides (N-acylation), and aldehydes/ketones (formation of imines/enamines). The nucleophilicity of amines is a well-studied phenomenon, though it can be modulated by solvent and substitution effects. researchgate.net

Aromatic Rings: Both the furan ring and the benzene portion of the indoline are electron-rich π-systems. They are susceptible to attack by strong electrophiles in electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The regioselectivity of such attacks would be directed by the existing substituents. The 6-amino group is a strong activating, ortho-para director, suggesting that substitution would be favored at the C5 and C7 positions of the indoline ring.

Electrophilic Sites:

Amide Carbonyl Carbon: The carbonyl carbon of the furoyl group is electrophilic. It is susceptible to attack by strong nucleophiles, although amides are generally less reactive than ketones or esters. Under harsh conditions (e.g., using organolithium reagents or strong reducing agents like LiAlH₄), addition to the carbonyl can occur.

Furan Ring Carbons: While the furan ring is generally nucleophilic, the carbons adjacent to the oxygen atom (C2 and C5) can also be attacked by very strong nucleophiles, particularly in metal-catalyzed processes or via the formation of an organometallic intermediate.

Table 2: Summary of Nucleophilic and Electrophilic Reactivity

| Site | Type | Potential Reactions | Reagents |

|---|---|---|---|

| 6-Amino Nitrogen | Nucleophilic | Acylation, Alkylation, Imine Formation | Acyl Halides, Alkyl Halides, Aldehydes |

| Indoline Ring (C5, C7) | Nucleophilic | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, RCOCl/AlCl₃ |

| Furan Ring | Nucleophilic | Electrophilic Aromatic Substitution | NBS, Ac₂O/SnCl₄ |

Catalysis in Chemical Transformations of the Scaffold

Catalysis offers a powerful toolkit for the selective and efficient transformation of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling: While the parent molecule lacks a suitable leaving group for standard cross-coupling, a halogenated derivative (e.g., 5-bromo-1-(2-furoyl)indolin-6-amine) would be an excellent substrate for reactions like the Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. These reactions would allow for the elaboration of the indoline core, attaching new carbon or nitrogen substituents.

Catalytic Hydrogenation: The furan ring and the benzene ring can be reduced under catalytic hydrogenation conditions. The furan ring is typically more susceptible to reduction than the benzene ring. Using catalysts like Palladium on carbon (Pd/C) with H₂ gas could selectively reduce the furan to a tetrahydrofuran (B95107) ring. More forcing conditions (e.g., using Rhodium or Ruthenium catalysts at high pressure) would be required to hydrogenate the indoline's benzene ring.

Iron- and Cobalt-Catalyzed Cycloadditions: As an extension of intramolecular cyclizations, modern catalysis offers pathways using earth-abundant metals. For instance, if the 6-amino group were functionalized with two alkene tethers, an iron- or cobalt-catalyzed intramolecular [2π+2π] cycloaddition could be envisioned to form bicyclic structures. mdpi.com The proposed mechanism involves the formation of a metal-diene complex, followed by oxidative cyclization and reductive elimination. mdpi.com

Stereochemical Control and Diastereoselectivity in Scaffold Reactions

The parent this compound molecule is achiral. However, many of the potential reactions discussed can introduce one or more stereocenters, making stereochemical control a critical consideration.

Substrate-Controlled Diastereoselectivity: The existing 1-(2-furoyl) group, being relatively bulky, can exert significant steric influence on reactions occurring on the indoline ring. For example, if a reaction were to create a new stereocenter at the C2 or C7 position, the furoyl group would likely direct the incoming reagent to the less hindered face of the molecule, resulting in a diastereomeric excess of one product.

Asymmetric Catalysis: Chiral catalysts could be employed to achieve enantioselective transformations. For instance, an asymmetric hydrogenation of a double bond introduced into the indoline ring could yield a single enantiomer of the product. Similarly, asymmetric variants of the Pictet-Spengler or Diels-Alder reactions could be used to set multiple stereocenters with high control.

Cycloaddition Stereochemistry: In a potential intramolecular Diels-Alder reaction, the stereochemistry of the product is highly dependent on the transition state geometry. The reaction can proceed through either an endo or exo transition state, leading to different diastereomers. The relative energies of these transition states, and thus the product ratio, can often be influenced by the choice of catalyst and reaction conditions. researchgate.netnih.gov The control of nitrone geometry in related [3+2] cycloadditions is also crucial for determining the final stereochemical outcome. nih.gov

The synthesis of complex, highly substituted piperidines and other N-heterocycles often relies on such stereocontrolled reactions, where the relative and absolute stereochemistry is carefully orchestrated through multiple steps. nih.gov

Exploration of the 1 2 Furoyl Indolin 6 Amine Moiety in Scaffold Development for Chemical Biology Research

Design of Chemical Probes Based on the 1-(2-Furoyl)indolin-6-amine Structure

Chemical probes are essential tools designed to study biological targets like proteins or nucleic acids within their native environment. researchgate.netnih.gov The design of such probes typically involves incorporating three key components onto a core scaffold: a recognition element that binds the target, a reactive group for covalent labeling, and a reporter tag for detection and analysis. researchgate.netnih.gov The this compound structure is well-suited for transformation into chemical probes due to its versatile chemical nature.

Affinity-based probes can be designed where the this compound core acts as the ligand or recognition element. researchgate.net To achieve this, the scaffold can be synthetically modified to include photoreactive groups, such as benzophenones or diazirines, which upon photoactivation, form a covalent bond with the target protein. nih.gov Furthermore, a terminal alkyne or azide (B81097) group can be installed, serving as a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter tags like fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin) for visualization and proteomic applications. nih.gov

The strategic placement of these functional groups is critical to minimize interference with the molecule's binding to its biological target. Potential modifications to the this compound scaffold could include functionalizing the furan (B31954) ring or the benzene (B151609) portion of the indoline (B122111) core.

Table 1: Proposed Modifications for Chemical Probe Development

| Modification Site | Functional Group to Add | Purpose | Rationale |

| Furan Ring (e.g., C5 position) | Benzophenone | Photoreactive Group | Forms covalent bond with target upon UV exposure, enabling target identification. nih.gov |

| Indoline Ring (e.g., C4 or C5) | Diazirine | Photoreactive Group | A smaller, less sterically hindering photoreactive group compared to benzophenone. nih.gov |

| Amine Functionality (C6) | Terminal Alkyne (via amide linkage) | Reporter Handle | Enables attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. nih.gov |

| Furan Ring (e.g., C5 position) | Fluorescent Molecular Rotor | "Turn-on" Sensor | Fluorescence is environmentally sensitive, potentially increasing upon binding to a protein's restricted environment. rsc.org |

Scaffold Diversification for Chemical Library Synthesis and Screening

The systematic generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and chemical biology. cam.ac.uknih.gov Rather than relying on a single scaffold, libraries containing a multitude of distinct core structures are more effective at exploring bioactive chemical space and identifying novel modulators of biological processes. cam.ac.uk The this compound scaffold offers several strategic vectors for diversification, allowing for the creation of a focused library of analogues.

Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide range of structures from a common starting material. cam.ac.uk For the this compound core, diversification can be achieved through:

Modification of the Amine Group: The primary amine at the C6 position is a versatile handle for derivatization. It can be acylated, sulfonated, alkylated, or used in reductive amination to introduce a wide array of substituents, thereby modulating the molecule's polarity, size, and hydrogen bonding capabilities.

Substitution on the Furan Ring: The furan ring can undergo electrophilic substitution reactions, or pre-functionalized 2-furoic acid derivatives can be used in the initial synthesis to introduce diversity. banglajol.info

Functionalization of the Indoline Core: The aromatic portion of the indoline ring can be targeted for electrophilic substitution, such as halogenation or nitration, to explore electronic effects. The indoline nitrogen itself can also be a point of modification in related scaffolds. nih.gov

These diversification strategies allow for the synthesis of a library of compounds where each molecule retains the core indoline-furan architecture but presents a unique array of functional groups to interact with biological targets. Screening such a library against various assays can uncover structure-activity relationships (SAR) and identify compounds with desired biological effects. nih.gov

Table 2: Scaffold Diversification Points and Potential Reagents

| Diversification Point | Reaction Type | Example Reagents/Building Blocks |

| C6-Amine | Acylation | Acetyl chloride, Benzoyl chloride, various acid chlorides |

| Sulfonylation | Dansyl chloride, Mesyl chloride | |

| Reductive Amination | Aldehydes, Ketones (with NaBH₃CN) | |

| Furan Ring | Synthesis with Substituted Furoic Acids | 5-Nitro-2-furoic acid, 5-Bromo-2-furoic acid |

| Indoline Ring | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), Nitrating mixture |

Theoretical Basis for Intermolecular Interactions in Biological Systems

Understanding how a small molecule interacts with its biological target at an atomic level is crucial for rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, provide a theoretical framework for predicting and analyzing these intermolecular interactions. mdpi.com The this compound molecule possesses several key features that can engage in various non-covalent interactions within a protein's binding pocket.

Hydrogen Bonding: The primary amine (-NH₂) at the C6 position can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. The carbonyl oxygen of the furoyl amide is a strong hydrogen bond acceptor. The oxygen atom within the furan ring can also participate as a hydrogen bond acceptor. wisc.edu

π-Interactions: Both the indoline and furan rings are aromatic systems capable of engaging in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein.

Hydrophobic Interactions: The bicyclic indoline core and the furan ring provide a significant hydrophobic surface area that can form favorable van der Waals interactions with nonpolar pockets in a protein.

Theoretical studies on structurally related molecules underscore the importance of these interactions. For instance, induced-fit docking calculations on other furoyl-containing compounds have helped determine likely biological targets and explain how changes in peripheral substituents can reshape biological activity by altering these binding modes. nih.gov By analyzing the potential interaction landscape of the this compound scaffold, researchers can generate hypotheses about its potential targets and guide the design of more potent and selective analogues.

Table 3: Potential Intermolecular Interactions of the this compound Scaffold

| Functional Group | Type of Interaction | Potential Partner in Biological Target |

| C6-Amine (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen (main chain/side chain), Asp, Glu |

| Furoyl Carbonyl (-C=O) | Hydrogen Bond Acceptor | Amide N-H (main chain), Lys, Arg, Asn, Gln |

| Furan Oxygen (-O-) | Hydrogen Bond Acceptor | Amide N-H (main chain), Lys, Arg, Asn, Gln |

| Indoline & Furan Rings | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

Development of Novel Linkers and Conjugates Utilizing the Amine Functionality

The primary amine at the C6 position of the this compound scaffold is a prime functional group for covalent conjugation to other molecules, including proteins, peptides, and carrier molecules. nih.gov This capability is particularly relevant in the development of advanced therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs). nih.gov

The amine group serves as a nucleophile that can react with a variety of electrophilic functional groups present on linker molecules. This enables the stable attachment of the scaffold to a larger biomolecule. Common strategies include:

Amide Bond Formation: Reaction with linkers containing activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides to form a stable amide bond.

Thiourea Formation: Reaction with isothiocyanate-functionalized linkers.

Quaternary Ammonium (B1175870) Linkers: A recently developed strategy involves using specialized linkers that form a stable quaternary ammonium salt with tertiary amines, expanding the scope of molecules that can be conjugated. While the C6-amine is primary, it can be first derivatized to a tertiary amine and then conjugated using this technology. nih.gov

These linker technologies allow the this compound moiety to be incorporated into larger, multi-functional constructs. For example, by conjugating it to a tumor-targeting antibody, the scaffold could be delivered specifically to cancer cells. The choice of linker is critical, as it can influence the stability, solubility, and release characteristics of the conjugate. nih.gov

Table 4: Linker Chemistry for Conjugation via the Amine Functionality

| Linker Functional Group | Covalent Bond Formed | Application Example | Reference |

| N-Hydroxysuccinimide (NHS) Ester | Amide | Conjugation to proteins or other biomolecules. | banglajol.info |

| Maleimide | Thioether (after amine modification) | Typically reacts with thiols, but linkers can be designed to bridge amines and thiols. | nih.gov |

| Isothiocyanate | Thiourea | Stable linkage to proteins or probes. | banglajol.info |

| Glucuronide-based linkers | Carbamate/Amine | Used in ADCs for enzyme-cleavable release of the payload. | nih.gov |

Q & A

What are the recommended crystallographic methods for resolving the molecular structure of 1-(2-Furoyl)indolin-6-amine?

Basic Methodological Answer:

For crystal structure determination, single-crystal X-ray diffraction (SCXRD) is the gold standard. Collect high-resolution data using a diffractometer, and solve the structure via direct methods (e.g., SHELXS/SHELXD) . Refinement with SHELXL is critical to optimize atomic positions, thermal parameters, and hydrogen-bonding networks . Visualization tools like ORTEP-3 aid in interpreting molecular geometry and intermolecular interactions .

Advanced Considerations:

For disordered structures or twinned crystals, employ twin-law refinement in SHELXL and validate results using R-factor convergence and residual density maps . Hydrogen-bonding patterns (e.g., N–H⋯O/S interactions) should be analyzed to explain lattice stability, as demonstrated in analogous furoyl-thiourea derivatives .

How can researchers reconcile discrepancies between experimental and computational spectroscopic data?

Basic Methodological Answer:

Cross-validate NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT-based chemical shift calculations or vibrational frequency analysis). For example, compare experimental H NMR shifts with those simulated using Gaussian or ORCA software . Discrepancies in peak splitting may arise from dynamic effects (e.g., rotamers) not captured in static computations.

Advanced Analysis:

If contradictions persist, consider solvent effects, tautomerism, or crystal packing influences. For instance, intramolecular hydrogen bonds observed in SCXRD (e.g., N–H⋯O in furoyl derivatives) may stabilize specific conformers, altering solution-phase spectra . Use molecular dynamics (MD) simulations to model solvent interactions .

What experimental design principles are critical for assessing the biological activity of this compound?

Basic Methodological Answer:

Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves to determine IC/EC values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) . Replicate experiments (n ≥ 3) to ensure statistical robustness.

Advanced Optimization:

For SAR studies, synthesize derivatives with modifications to the indole or furoyl moieties (e.g., halogenation, methylation) . Use high-throughput screening (HTS) to prioritize candidates. Validate target engagement via biophysical methods (e.g., SPR or ITC) .

How should researchers address low yields in the synthesis of this compound?

Basic Methodological Answer:

Optimize reaction conditions (solvent, temperature, catalyst). For example, use DMF as a polar aprotic solvent for furoyl-indole coupling reactions . Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution) .

Advanced Strategies:

If steric hindrance impedes coupling, employ microwave-assisted synthesis to enhance reactivity . For regioselectivity challenges, leverage directing groups (e.g., Boc protection on the indole amine) to control substitution patterns .

What analytical techniques are essential for characterizing hydrogen-bonding networks in this compound?

Basic Methodological Answer:

Combine SCXRD (to resolve spatial arrangements) with FT-IR spectroscopy (to identify N–H and C=O stretching frequencies). Assign hydrogen bonds using geometric criteria (e.g., D–H⋯A distances < 3.0 Å and angles > 120°) .

Advanced Techniques:

Solid-state NMR (ssNMR) can probe hydrogen-bond dynamics in amorphous or polycrystalline samples . For quantitative analysis, use Hirshfeld surface plots (CrystalExplorer) to map interaction propensities .

How can computational modeling enhance the interpretation of this compound’s reactivity?

Advanced Methodological Answer:

Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) predicts binding modes to biological targets, guiding SAR hypotheses . For photochemical stability, conduct TD-DFT studies to assess excited-state behavior .

What strategies mitigate data variability in biological assays?

Advanced Methodological Answer:

Implement blinded analysis and automated liquid handling to reduce human error . Use orthogonal assays (e.g., fluorescence quenching and SPR) to confirm target engagement. For cell-based assays, normalize data to housekeeping genes or viability markers (e.g., ATP levels) .

How do intermolecular interactions influence the compound’s physicochemical stability?

Advanced Analysis:

SCXRD data for analogous compounds reveal that N–H⋯O hydrogen bonds and π–π stacking (e.g., between indole and furoyl rings) enhance thermal stability . Accelerated stability studies (40°C/75% RH) paired with HPLC monitoring can quantify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.